molecular formula C9H12N2O5 B12409713 2'-Deoxyuridine-15N2

2'-Deoxyuridine-15N2

Cat. No.: B12409713
M. Wt: 230.19 g/mol
InChI Key: MXHRCPNRJAMMIM-QPLOVMLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxyuridine-15N2 is a stable isotope-labeled compound of 2’-Deoxyuridine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research as a tracer for metabolic studies and in the synthesis of other nucleoside analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyuridine-15N2 typically involves the incorporation of nitrogen-15 into the uridine molecule. One common method is to start with uridine and replace the nitrogen atoms with nitrogen-15 through a series of chemical reactions. This process often involves the use of labeled ammonia or other nitrogen-15 containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of 2’-Deoxyuridine-15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyuridine-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxyuridine-15N2 is widely used in various scientific research fields:

Mechanism of Action

2’-Deoxyuridine-15N2 exerts its effects by being incorporated into DNA during replication. It is converted to deoxyuridine triphosphate, which can be incorporated into DNA in place of thymidine. This incorporation can lead to DNA strand breaks and inhibition of DNA synthesis, making it useful in studying DNA repair and synthesis mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxyuridine-15N2 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies and research applications. Its stability and incorporation into DNA make it a valuable tool in various scientific fields .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

230.19 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i10+1,11+1

InChI Key

MXHRCPNRJAMMIM-QPLOVMLOSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH]C2=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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